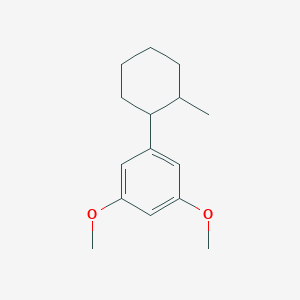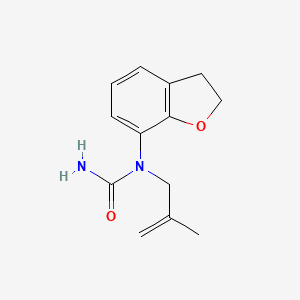
1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene: is an organic compound that belongs to the class of aromatic compounds. Aromatic compounds are known for their stability and unique chemical properties due to the delocalized π-electrons in their benzene ring structure. This compound is characterized by the presence of two methoxy groups (-OCH₃) and a 2-methylcyclohexyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene typically involves the alkylation of 1,3-dimethoxybenzene with 2-methylcyclohexyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of 1,3-dimethoxy-5-(2-methylcyclohexyl)benzaldehyde or 1,3-dimethoxy-5-(2-methylcyclohexyl)benzoic acid.
Reduction: Formation of 1,3-dimethoxy-5-(2-methylcyclohexyl)cyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study the interactions of aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may have potential pharmacological properties, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene involves its interaction with molecular targets through its aromatic ring and functional groups. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the 2-methylcyclohexyl group can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological and chemical effects.
Comparison with Similar Compounds
1,3-Dimethoxybenzene: Lacks the 2-methylcyclohexyl group, making it less hydrophobic and sterically hindered.
1,3-Dimethoxy-5-methylbenzene: Contains a methyl group instead of a 2-methylcyclohexyl group, resulting in different chemical and physical properties.
1,3-Dimethoxy-5-(2-methylpropyl)benzene: Has a 2-methylpropyl group instead of a 2-methylcyclohexyl group, affecting its reactivity and interactions.
Uniqueness: 1,3-Dimethoxy-5-(2-methylcyclohexyl)benzene is unique due to the presence of the bulky 2-methylcyclohexyl group, which imparts distinct steric and hydrophobic characteristics. This makes it a valuable compound for
Properties
CAS No. |
61133-11-7 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(2-methylcyclohexyl)benzene |
InChI |
InChI=1S/C15H22O2/c1-11-6-4-5-7-15(11)12-8-13(16-2)10-14(9-12)17-3/h8-11,15H,4-7H2,1-3H3 |
InChI Key |
HNDQRSXEPXHHQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)





![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)


![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)

![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)
